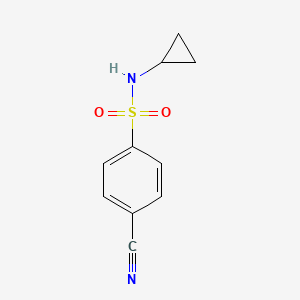![molecular formula C24H28N2O4 B2989939 6-(4-hydroxy-3,5-dimethoxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1020252-03-2](/img/structure/B2989939.png)
6-(4-hydroxy-3,5-dimethoxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
カタログ番号 B2989939
CAS番号:
1020252-03-2
分子量: 408.498
InChIキー: UAUXGUXAQNUKCY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzodiazepine, which is a class of psychoactive drugs. The benzodiazepine ring is fused to a benzene ring, and it has various substituents. The presence of the 4-hydroxy-3,5-dimethoxyphenyl group suggests that it might have some unique properties compared to other benzodiazepines .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a benzodiazepine core, which is a bicyclic structure consisting of a benzene ring fused to a seven-membered diazepine ring. Attached to this core are various substituents, including a 4-hydroxy-3,5-dimethoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of the hydroxy and methoxy groups might influence its solubility .科学的研究の応用
Antioxidant and Antifungal Applications
- Antioxidant Activity and Lipid Peroxidation Inhibition : Hydroxyl-1,5-benzodiazepines like 6-(4-hydroxy-3,5-dimethoxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one have been synthesized and evaluated for their antioxidant activity and lipid peroxidation inhibition. This research highlights their potential as antioxidants and inhibitors of lipid peroxidation (Neochoritis et al., 2010).
- Antifungal Action : Novel hydroxylated analogs of 1,5-benzodiazepine have been synthesized and shown to possess potential as antifungal agents. This includes significant antifungal activity against fungi of the Sporothrix schenckii complex, indicating a new application for this class of compounds (Caiana et al., 2021).
Pharmacological Applications
- Anticonvulsant Agents : Cyclofunctionalized 2,3-benzodiazepines, which include the studied compound, have been prepared and evaluated as potential anticonvulsant agents. Some of these compounds have shown to be potent noncompetitive AMPA receptor antagonists (Gitto et al., 2003).
- AMPA Receptor Antagonists : Studies on 7,8-(methylenedioxy)-1-phenyl-3,5-dihydro-4H-2, 3-benzodiazepin-4-ones, related to the compound , have identified them as potent noncompetitive AMPA receptor antagonists, suggesting potential neuroprotective and anticonvulsant properties (Wang et al., 1998).
Molecular Structure and Synthesis
- Structural and Synthetic Analysis : Research on the synthesis and crystal structures of related benzodiazepinones has provided insights into the molecular structure, conformation, and assembly mode in the crystal of these compounds, essential for understanding their chemical behavior and potential applications (Kravtsov et al., 2012).
Novel Properties and Applications
- Inclusion Complex Formation : Studies on the inclusion complex formation of β-cyclodextrin with benzodiazepine derivatives, including compounds similar to the one , have revealed new ways to enhance the pharmaceutical properties of these compounds, such as solubility and stability (Papezhuk et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(4-hydroxy-3,5-dimethoxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-13-6-7-15-16(8-13)26-22(14-9-19(29-4)23(28)20(10-14)30-5)21-17(25-15)11-24(2,3)12-18(21)27/h6-10,22,25-26,28H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUXGUXAQNUKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC(=C(C(=C4)OC)O)OC)C(=O)CC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-hydroxy-3,5-dimethoxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

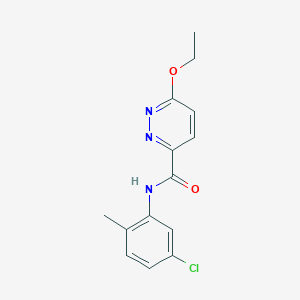
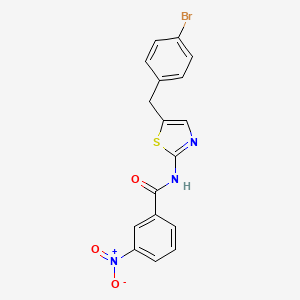

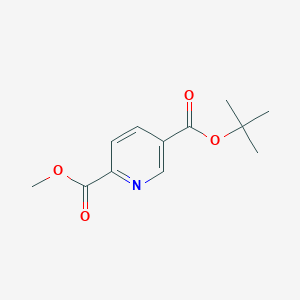
![7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B2989868.png)
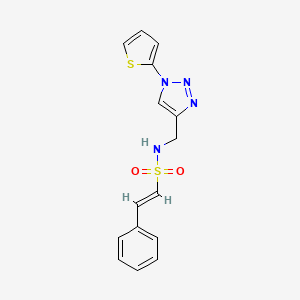
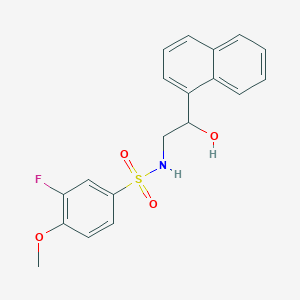

![1-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2989873.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2989874.png)
![2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2989875.png)
![3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2989876.png)
![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2989878.png)
